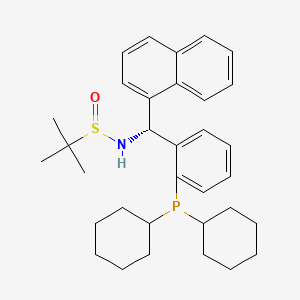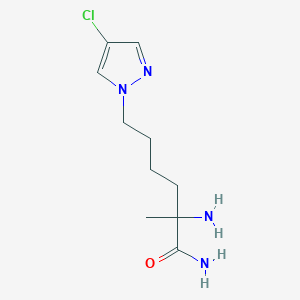
2-Amino-6-(4-chloro-1h-pyrazol-1-yl)-2-methylhexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-(4-chloro-1h-pyrazol-1-yl)-2-methylhexanamide is a synthetic organic compound that features a pyrazole ring substituted with a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-chloro-1h-pyrazol-1-yl)-2-methylhexanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment to Hexanamide: The chlorinated pyrazole is then reacted with an appropriate hexanamide derivative under conditions that facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-(4-chloro-1h-pyrazol-1-yl)-2-methylhexanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorinated pyrazole ring can be reduced to form different substituted pyrazoles.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions could yield various substituted pyrazoles.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a candidate for drug development due to its unique structure.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Mecanismo De Acción
The mechanism of action for 2-Amino-6-(4-chloro-1h-pyrazol-1-yl)-2-methylhexanamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanamide
- 2-Amino-6-(4-fluoro-1h-pyrazol-1-yl)-2-methylhexanamide
- 2-Amino-6-(4-methyl-1h-pyrazol-1-yl)-2-methylhexanamide
Uniqueness
The uniqueness of 2-Amino-6-(4-chloro-1h-pyrazol-1-yl)-2-methylhexanamide lies in the presence of the chlorine atom on the pyrazole ring, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C10H17ClN4O |
|---|---|
Peso molecular |
244.72 g/mol |
Nombre IUPAC |
2-amino-6-(4-chloropyrazol-1-yl)-2-methylhexanamide |
InChI |
InChI=1S/C10H17ClN4O/c1-10(13,9(12)16)4-2-3-5-15-7-8(11)6-14-15/h6-7H,2-5,13H2,1H3,(H2,12,16) |
Clave InChI |
RJSCXEWQLLJYTM-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCN1C=C(C=N1)Cl)(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




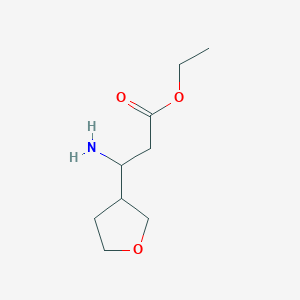
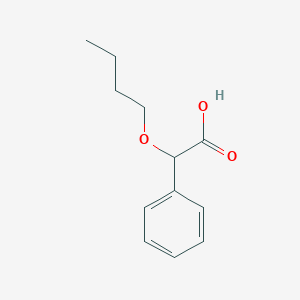

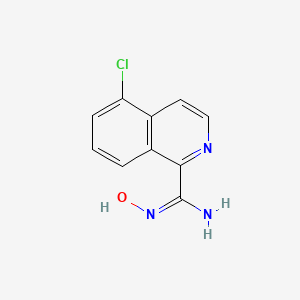
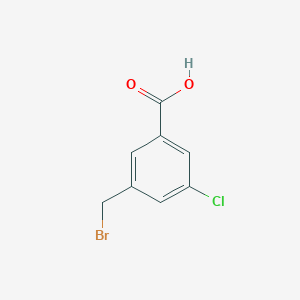
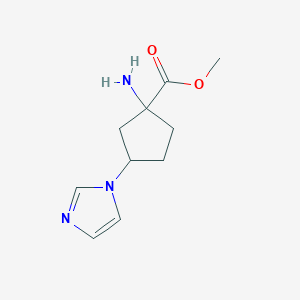
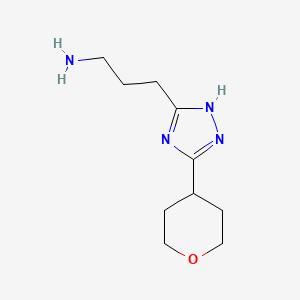
![2-(4,4-difluorocyclohexyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine](/img/structure/B13643924.png)
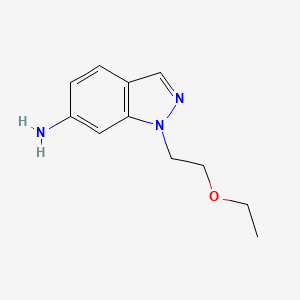
![2-Oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13643934.png)
